N6-Dimethylaminomethylidene isoguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18N6O5 |

|---|---|

Molecular Weight |

338.32 g/mol |

IUPAC Name |

N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |

InChI Key |

VBDFGPWFFLJGON-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

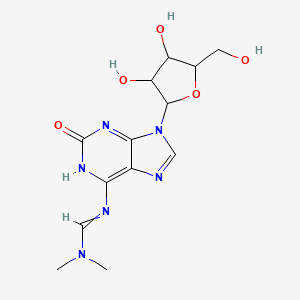

N6-Dimethylaminomethylidene isoguanosine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of N6-Dimethylaminomethylidene isoguanosine. It is intended for researchers, scientists, and professionals involved in drug development and nucleoside chemistry. While this specific modified nucleoside is cataloged, detailed experimental data in publicly accessible literature is limited. This guide compiles the available information and presents a theoretical framework for its synthesis and potential biological role based on related compounds.

Chemical Structure and Properties

This compound is a purine nucleoside analog. It is a derivative of isoguanosine, an isomer of guanosine, featuring a dimethylaminomethylidene group attached to the exocyclic amino group at the N6 position. This modification can significantly alter the molecule's chemical properties and biological activity compared to its parent compound, isoguanosine.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the reviewed literature. However, key identifiers and calculated properties are summarized in the table below. For comparison, properties of the parent compound, Isoguanosine, are also included.

| Property | This compound | Isoguanosine |

| CAS Number | 156706-72-8[1] | 1818-71-9[2] |

| Molecular Formula | C13H18N6O5[1] | C10H13N5O5[2] |

| Molecular Weight | 338.32 g/mol [1] | 283.24 g/mol [2] |

| IUPAC Name | N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one[2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in 1 M NaOH[3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the known reactivity of isoguanosine and the common use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a reagent for the formylation of primary and secondary amines to form dimethylaminomethylidene derivatives.

Proposed Synthetic Protocol

The synthesis would likely involve the direct reaction of isoguanosine with N,N-Dimethylformamide dimethyl acetal. This reagent serves as a source of the dimethylaminomethylidene group.

Reaction:

Isoguanosine + N,N-Dimethylformamide dimethyl acetal → this compound

Reagents and Solvents:

-

Isoguanosine: The starting nucleoside.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): The formylating agent. It is a colorless to pale yellow liquid with a molecular weight of 119.16 g/mol .[4] It is soluble in organic solvents.[4]

-

Solvent: A dry, aprotic solvent such as Dimethylformamide (DMF) or Dioxane would be suitable for this reaction to prevent hydrolysis of the acetal.

Methodology:

-

Isoguanosine would be dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

An excess of N,N-Dimethylformamide dimethyl acetal would be added to the solution.

-

The reaction mixture would be stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent and excess reagent would be removed under reduced pressure.

-

The resulting crude product would be purified using column chromatography on silica gel to yield pure this compound.

Proposed Synthesis Workflow Diagram

References

A Technical Guide to the Synthesis and Purification of N6-Dimethylaminomethylidene Isoguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed methodology for the synthesis and purification of N6-Dimethylaminomethylidene isoguanosine. Isoguanosine, an isomer of guanosine, and its derivatives are of significant interest in the fields of chemical biology and drug discovery due to their unique base-pairing properties and potential as therapeutic agents. The N6-dimethylaminomethylidene modification serves as a protecting group for the exocyclic amine of isoguanosine, which is often a crucial step in the synthesis of modified oligonucleotides.

Synthesis of this compound

The synthesis of this compound is predicated on the reaction of isoguanosine with an activating agent that installs the dimethylaminomethylidene group onto the N6 exocyclic amine. A common and effective reagent for this transformation is dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds by nucleophilic attack of the isoguanosine's exocyclic amine on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

To ensure the solubility of isoguanosine and to prevent unwanted side reactions on the ribose hydroxyl groups, a protection strategy for the 2', 3', and 5' hydroxyls is typically employed prior to the modification of the base. A common method is the use of silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group. Following the successful modification of the nucleobase, these protecting groups can be readily removed under mild conditions.

Experimental Protocol: Synthesis

1.1.1. Protection of Isoguanosine Hydroxyl Groups

-

Dissolution: Dissolve isoguanosine in anhydrous pyridine in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the solution. The molar equivalent of TBDMS-Cl should be slightly in excess of the number of hydroxyl groups to be protected (typically 3.3 equivalents for the 2', 3', and 5' hydroxyls).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until completion.

-

Work-up: Upon completion, quench the reaction with methanol. The solvent is then removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the protected isoguanosine derivative.

1.1.2. Formation of the N6-Dimethylaminomethylidene Group

-

Dissolution: Dissolve the protected isoguanosine in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Addition of DMF-DMA: Add dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

1.1.3. Deprotection of Ribose Hydroxyl Groups

-

Dissolution: Dissolve the crude N6-Dimethylaminomethylidene-2',3',5'-tri-O-TBDMS-isoguanosine in tetrahydrofuran (THF).

-

Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the mixture.

-

Reaction: Stir the reaction at room temperature and monitor by TLC.

-

Quenching and Extraction: Once deprotection is complete, quench the reaction by adding a buffer solution. Extract the product with an organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual reagents. A multi-step purification protocol is often necessary to achieve high purity.

Experimental Protocol: Purification

-

Initial Purification by Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of methanol in dichloromethane is typically effective. The optimal gradient should be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the silica gel column. Elute the column with the solvent gradient, collecting fractions. Analyze the fractions by TLC to identify those containing the desired product.

-

-

Recrystallization (Optional):

-

If the product obtained from column chromatography is a solid, its purity can be further enhanced by recrystallization.

-

Solvent System: A suitable solvent system (e.g., methanol/ether, ethanol/water) should be determined experimentally.

-

Procedure: Dissolve the compound in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC):

-

For applications requiring very high purity, such as in drug development, a final purification step using preparative reverse-phase HPLC is recommended.

-

Column: A C18 column is commonly used for nucleoside purification.

-

Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., triethylammonium acetate) is typically employed.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 260 nm or 280 nm).

-

Procedure: Dissolve the sample in the mobile phase, inject it onto the HPLC column, and collect the peak corresponding to the product. The solvent is then removed from the collected fraction by lyophilization or evaporation under reduced pressure.

-

Purification Workflow

Caption: General purification workflow for this compound.

Data Presentation

Comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the key analytical data that should be collected.

Synthesis Data

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1. Hydroxyl Protection | Isoguanosine | TBDMS-Cl, Pyridine | 2',3',5'-tri-O-TBDMS-Isoguanosine | TBD |

| 2. N6-Modification | Protected Isoguanosine | DMF-DMA, DMF | N6-Dimethylaminomethylidene-2',3',5'-tri-O-TBDMS-isoguanosine | TBD |

| 3. Deprotection | Modified Isoguanosine | TBAF, THF | This compound | TBD |

| Overall Yield | Isoguanosine | - | This compound | TBD |

TBD: To Be Determined experimentally.

Characterization Data

| Analytical Method | Expected Results for this compound |

| ¹H NMR | Characteristic peaks for the ribose protons, the purine ring protons, and the protons of the dimethylaminomethylidene group. The chemical shifts and coupling constants should be consistent with the proposed structure. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the ribose, the purine core, and the dimethylaminomethylidene moiety. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the compound ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Purity (by HPLC) | A single major peak in the chromatogram, with purity typically exceeding 95% for most research applications and >98% for drug development purposes. |

| UV-Vis Spectroscopy | The UV spectrum should show a characteristic maximum absorption wavelength (λmax) for the modified nucleoside. |

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described conditions based on their specific experimental setup and desired scale. Careful monitoring of each step and thorough characterization of the final product are paramount to ensure the successful synthesis of this valuable chemical entity.

The Critical Role of N-Acyl Protection in Isoguanosine Chemistry: A Guide to Utilizing N6-Formamidine Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoguanosine (isoG), a structural isomer of guanosine, offers unique base-pairing capabilities that are of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. However, the chemical synthesis of isoguanosine-containing oligonucleotides is challenging due to the inherent instability of the glycosidic bond, particularly under the acidic conditions required for standard solid-phase synthesis. This technical guide provides an in-depth analysis of the use of N6-formamidine protecting groups for 2'-deoxyisoguanosine (d-isoG), with a specific focus on the rationale for selecting sterically hindered variants like N,N-diisobutylformamidine over the simpler N,N-dimethylaminomethylidene group. Detailed experimental considerations, comparative data, and workflow diagrams are presented to aid researchers in the successful incorporation of isoguanosine into synthetic oligonucleotides.

Introduction: The Challenge of Isoguanosine Synthesis

Isoguanosine and its deoxy counterpart, 2'-deoxyisoguanosine, can form a stable Watson-Crick base pair with isocytosine. This alternative base pairing system has the potential to expand the genetic alphabet, leading to novel therapeutic modalities and advanced diagnostic tools. A major hurdle in the widespread application of isoguanosine is its susceptibility to depurination (cleavage of the glycosidic bond) during the acidic detritylation step of automated solid-phase oligonucleotide synthesis. The exocyclic amine at the N6 position, analogous to the N2 amine of guanosine, requires protection to prevent side reactions during phosphoramidite coupling. However, the choice of protecting group significantly influences the stability of the nucleoside.

The N6-Dimethylaminomethylidene Protecting Group: An Initial Consideration

The N,N-dimethylaminomethylidene (also known as dimethylformamidine, dmf) group is a commonly used protecting group for the exocyclic amines of adenosine and guanosine. It is introduced by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). While effective for standard nucleosides, its application to isoguanosine is problematic. The electron-withdrawing nature of the isoguanine ring system, combined with the relative lability of the dimethylformamidine group, does not provide sufficient stabilization of the glycosidic bond, leading to unacceptable levels of depurination.

N,N-Diisobutylformamidine: A Superior Protecting Group for Isoguanosine

To overcome the instability of N6-protected isoguanosine, more sterically hindered formamidine protecting groups have been investigated. The N,N-diisobutylformamidine moiety has emerged as a far superior choice for protecting the N6-amino group of 2'-deoxyisoguanosine.[1][2] The increased steric bulk of the isobutyl groups provides enhanced protection against acid-catalyzed hydrolysis of the glycosidic bond.

Rationale for Enhanced Stability

The selection of a protecting group for isoguanosine is a balance between sufficient stability during synthesis and facile removal during deprotection. The diagram below illustrates the decision-making process based on these competing requirements.

Caption: Logical flow for selecting a suitable N6-protecting group for 2'-deoxyisoguanosine.

Experimental Protocols

Synthesis of N6-[(Diisobutylamino)methylidene]-2'-deoxyisoguanosine

This protocol outlines the protection of the N6-amino group of 2'-deoxyisoguanosine. It is crucial that the starting 2'-deoxyisoguanosine has its hydroxyl groups protected (e.g., with a 5'-O-DMT group) before introducing the N6-protection.

Table 1: Reaction Parameters for N6-Protection of 2'-deoxyisoguanosine

| Parameter | Value |

| Starting Material | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyisoguanosine |

| Reagent | N,N-diisobutylformamide dimethyl acetal |

| Solvent | Anhydrous Methanol or Pyridine |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 12-24 hours |

| Purification | Silica Gel Chromatography |

Methodology:

-

Dissolve 5'-O-DMT-2'-deoxyisoguanosine in anhydrous methanol.

-

Add a 3 to 5-fold molar excess of N,N-diisobutylformamide dimethyl acetal to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

-

The subsequent steps would involve phosphitylation at the 3'-hydroxyl position to generate the phosphoramidite building block for solid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis

The resulting phosphoramidite can be used in standard automated DNA synthesizers.

Table 2: Key Parameters for Oligonucleotide Synthesis

| Parameter | Condition | Rationale |

| Deblocking Agent | 3% Dichloroacetic Acid (DCA) in Dichloromethane | Milder than Trichloroacetic Acid (TCA), minimizing depurination. |

| Coupling Time | ≥ 600 seconds | Extended coupling time is necessary to achieve high coupling efficiency (>97%) for the sterically hindered protected isoguanosine phosphoramidite.[2] |

| Capping and Oxidation | Standard protocols | No modification to standard capping and oxidation steps is typically required. |

Deprotection of the Oligonucleotide

The N,N-diisobutylformamidine group is labile to standard deprotection conditions.

Methodology:

-

Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups using concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours.

-

To remove the N6-diisobutylformamidine protecting group, heat the ammonium hydroxide solution at 55-60°C for 12-16 hours.

-

Following deprotection, the oligonucleotide is purified by standard methods such as HPLC or PAGE.

Workflow for Synthesis and Incorporation of Protected Isoguanosine

The following diagram outlines the overall workflow from the protection of the nucleoside to its incorporation into an oligonucleotide.

Caption: Workflow for the synthesis and use of N6-diisobutylformamidine-protected d-isoG.

Characterization Data

While specific, complete datasets for N6-dimethylaminomethylidene-2'-deoxyisoguanosine are scarce, analysis of oligonucleotides containing the N6-diisobutylformamidine-protected analog has been performed. Characterization typically involves enzymatic digestion of the final oligonucleotide followed by HPLC analysis to confirm the integrity of the modified nucleoside.

Table 3: Expected Analytical Data

| Analysis | Expected Outcome |

| 1H NMR | Appearance of characteristic signals for the isobutyl groups (multiplets around 0.9-1.9 ppm and a multiplet for the CH group). Shift in the aromatic protons of the isoguanine base. |

| 31P NMR | For the phosphoramidite, signals around 148-150 ppm are expected. |

| Mass Spectrometry | The calculated exact mass for the protected nucleoside and the final oligonucleotide should be confirmed by high-resolution mass spectrometry (e.g., ESI-TOF). |

| HPLC of Enzymatic Digest | A single peak corresponding to 2'-deoxyisoguanosine should be observed, confirming successful deprotection without degradation. |

Conclusion

The successful incorporation of 2'-deoxyisoguanosine into synthetic oligonucleotides is highly dependent on the choice of protecting group for the N6-exocyclic amine. While N,N-dimethylaminomethylidene is a common protecting group, its use with isoguanosine is not recommended due to the high risk of depurination. The sterically more demanding N,N-diisobutylformamidine group provides the necessary stability to the glycosidic bond during solid-phase synthesis. By employing this protecting group in combination with milder deblocking conditions and extended coupling times, researchers can reliably synthesize high-quality isoguanosine-containing oligonucleotides for a variety of applications in drug development and diagnostics.

References

Chemical stability and solubility of N6-Dimethylaminomethylidene isoguanosine

An In-Depth Technical Guide to the Chemical Stability and Solubility of N6-Dimethylaminomethylidene isoguanosine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, there is no publicly available experimental data specifically detailing the chemical stability or solubility of this compound. This document therefore provides a predictive analysis based on the known chemistry of its structural components—the isoguanosine core and the N,N-dimethylformamidine protecting group. Furthermore, it offers detailed, generalized experimental protocols that can be employed to empirically determine these crucial physicochemical properties.

Introduction

This compound is a modified purine nucleoside, an analog of isoguanosine. It features a dimethylaminomethylidene group attached to the exocyclic N6 amine of the isoguanine base. This modification acts as a protecting group for the amine, which can alter the molecule's chemical properties, including its stability and solubility, compared to the parent isoguanosine. Isoguanosine itself is a structural isomer of guanosine and is of interest in various fields, including the development of supramolecular structures and novel therapeutics.

Understanding the chemical stability and solubility of this compound is critical for its handling, formulation, and application in research and drug development. Stability data informs storage conditions and predicts potential degradation pathways, while solubility is a key determinant of bioavailability and suitability for in vitro assays and in vivo studies. This guide provides a predictive overview of these properties and standardized protocols for their experimental validation.

Predicted Chemical Stability

The overall stability of this compound will be dictated by the lability of the N-glycosidic bond and the N6-amidine group under various conditions.

2.1 Predicted Degradation Pathways

The primary point of chemical instability is predicted to be the N,N-dimethylformamidine (amidine) group, which is known to be susceptible to hydrolysis, particularly under acidic conditions.

-

Hydrolytic Stability :

-

Acidic Conditions : The amidine group is expected to be rapidly hydrolyzed under acidic conditions to yield isoguanosine and N,N-dimethylformamide. Amidine-type protecting groups are known to be readily removed under mild acidic conditions.[1][2] The N-glycosidic bond of the isoguanosine core may also undergo cleavage, though this typically requires stronger acidic conditions.

-

Neutral Conditions (pH ~7.4) : The compound is expected to exhibit its greatest stability at or near neutral pH.

-

Basic Conditions : The amidine group is generally more stable to basic conditions than acidic ones. However, the isoguanosine ring itself may be susceptible to degradation under strong alkaline conditions.[3]

-

-

Thermal Stability : Nucleosides are generally stable as solids at ambient temperatures. At elevated temperatures, thermal decomposition can occur. Isoguanosine-based hydrogels have been noted for their high thermodynamic stability, suggesting the core ring system is robust.[4] The stability of the N6-modified compound will likely be limited by the thermal lability of the amidine group and the ribose moiety.

-

Oxidative Stability : The purine ring system is susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide would be necessary to determine the specific oxidative degradation profile.

-

Photostability : Isoguanosine has been shown to be highly photostable, efficiently dissipating UV radiation through ultrafast internal conversion.[5] While the N6 modification could slightly alter the electronic properties, the core isoguanosine chromophore is expected to dominate, conferring a high degree of photostability.

Caption: Predicted primary hydrolytic degradation pathway.

Predicted Solubility

The solubility of this compound is expected to be significantly different from its parent compound, isoguanosine, which is known for its poor aqueous solubility.

-

Aqueous Solubility : The introduction of the polar, ionizable dimethylaminomethylidene group is predicted to substantially increase aqueous solubility. At physiological pH, the amidine group can be protonated, forming a salt-like structure that enhances interaction with water.

-

Solubility in Organic Solvents :

-

Polar Aprotic Solvents : High solubility is predicted in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules.

-

Polar Protic Solvents : Good to moderate solubility is expected in alcohols such as methanol and ethanol.

-

Non-Polar Solvents : Very low solubility is predicted in non-polar solvents like hexane, toluene, and dichloromethane.

-

Caption: Rationale for predicted enhancement of aqueous solubility.

Data Presentation Tables (Templates)

The following tables are provided as templates for organizing experimental data obtained from the protocols described in Section 5.0.

Table 1: Forced Degradation Study Results Template

| Stress Condition | Time (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | RTs of Major Degradants (min) | Mass Balance (%) |

|---|---|---|---|---|---|---|

| 0.1 M HCl, 60°C | 2 | |||||

| 0.1 M HCl, 60°C | 8 | |||||

| 0.1 M NaOH, 60°C | 2 | |||||

| 0.1 M NaOH, 60°C | 8 | |||||

| 3% H₂O₂, RT | 8 | |||||

| 3% H₂O₂, RT | 24 | |||||

| Solid, 80°C | 24 |

| Photolytic (ICH Q1B) | 24 | | | | | |

Table 2: Kinetic and Thermodynamic Solubility Results Template

| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|---|

| Kinetic | PBS (pH 7.4) | 25 | 2 | ||

| Kinetic | SGF (pH 1.2) | 37 | 2 | ||

| Thermodynamic | Water | 25 | 24 | ||

| Thermodynamic | PBS (pH 7.4) | 25 | 24 | ||

| Thermodynamic | SGF (pH 1.2) | 37 | 24 | ||

| Thermodynamic | DMSO | 25 | 1 |

| Thermodynamic | Methanol | 25 | 1 | | |

Experimental Protocols

The following sections provide detailed methodologies for determining the chemical stability and solubility of this compound.

5.1 Chemical Stability: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] A target degradation of 5-20% is typically desired to ensure that secondary degradation is minimized.[8]

Caption: General workflow for a forced degradation study.

5.1.1 Materials and Equipment

-

This compound (solid)

-

HPLC-grade water, acetonitrile, and methanol

-

Reagent-grade HCl, NaOH, and H₂O₂

-

Calibrated oven, photostability chamber

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

5.1.2 General Procedure

-

Stock Solution Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Sample Preparation : For each condition, transfer an aliquot of the stock solution to a vial. Add the stressor (acid, base, or oxidant) to achieve the desired final concentration. For thermal stress, use the solid compound.

-

Incubation : Place the vials in the appropriate stress environment (e.g., oven, water bath). Include a control sample (compound in solvent without stressor) kept at ambient temperature.

-

Sampling : At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Quenching : Stop the degradation by neutralizing the sample (for acid/base hydrolysis) or diluting it with a mobile phase.

-

Analysis : Analyze all samples, including a time-zero (unstressed) sample and the control, by a stability-indicating HPLC method.

5.1.3 Specific Stress Conditions

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidation : Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation : Store the solid compound in an oven at 80°C. Dissolve in the solvent just before analysis.

-

Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

5.1.4 Analytical Method (Example) A stability-indicating method must separate the intact compound from all degradation products.

-

Instrument : HPLC with UV detector.[9]

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A : 20 mM Ammonium Acetate, pH 5.4.[9]

-

Mobile Phase B : Acetonitrile or Methanol.[9]

-

Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at a wavelength of maximum absorbance (e.g., ~293 nm, based on isoguanosine absorbance maxima).[5]

-

Analysis : Calculate the percentage degradation and perform a mass balance calculation to ensure all major degradants are detected.

5.2 Solubility Determination

Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility is the "gold standard" equilibrium value.[10]

5.2.1 Kinetic Solubility Assay This method measures the solubility of a compound when an organic stock solution (typically DMSO) is introduced into an aqueous buffer.[11]

5.2.1.1 Procedure (Nephelometry or Filtration/UV Method)

-

Stock Solution : Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Sample Preparation : In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to achieve the highest desired concentration (e.g., 200 µM).

-

Incubation : Shake the plate at room temperature for 1-2 hours.

-

Measurement :

-

Nephelometry : Measure the turbidity (light scattering) of the solution using a nephelometer. The concentration at which precipitation is first detected is the kinetic solubility.

-

Filtration Method : Filter the samples through a 96-well filter plate to remove any precipitate.[12]

-

-

Quantification (Filtration Method) : Quantify the concentration of the compound in the clear filtrate using HPLC-UV or LC-MS against a standard curve.

5.2.2 Thermodynamic Solubility Assay (Shake-Flask Method) This method measures the equilibrium solubility of the solid compound in a given solvent and is considered the most reliable method.[4][6]

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

5.2.2.1 Procedure

-

Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present that it remains visible after the incubation period.

-

Equilibration : Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation : After incubation, allow the vial to stand to let the undissolved solid settle. Separate the saturated solution from the solid by either centrifugation or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification : Prepare a dilution of the clear supernatant/filtrate and determine its concentration using a validated analytical method, such as the HPLC-UV method described in section 5.1.4, against a standard curve of known concentrations. The measured concentration is the thermodynamic solubility.

Conclusion

While specific experimental data for this compound is not yet available, its chemical properties can be predicted with reasonable confidence based on its constituent parts. The N6-dimethylaminomethylidene group is expected to be the most reactive site, susceptible to acid-catalyzed hydrolysis, while also significantly enhancing the compound's aqueous solubility compared to the parent isoguanosine. The protocols outlined in this guide provide a robust framework for researchers to experimentally determine the precise stability and solubility profiles of this compound, enabling its effective use in further scientific investigation.

References

- 1. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. casss.org [casss.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

Role of N6-Dimethylaminomethylidene isoguanosine in nucleic acid chemistry

An In-depth Technical Guide to the Role of N6-Dimethylaminomethylidene Isoguanosine in Nucleic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (isoG), a structural isomer of guanosine, presents a unique alternative for expanding the genetic alphabet and developing novel nucleic acid-based therapeutics and diagnostics. The transposition of the C2 carbonyl and C6 amino groups in isoguanosine relative to guanosine alters its hydrogen bonding pattern, allowing for specific pairing with isocytidine (isoC) and influencing the stability and structure of nucleic acid duplexes. The chemical synthesis of oligonucleotides containing isoguanosine requires robust protection of its exocyclic amino group to prevent unwanted side reactions during automated solid-phase synthesis. The N6-dimethylaminomethylidene group, a formamidine-type protecting group, serves this critical function. This technical guide provides a comprehensive overview of the synthesis, incorporation, and properties of this compound in nucleic acid chemistry, complete with experimental protocols and quantitative data to support researchers in this field.

The dimethylformamidine (dmf) protecting group is favored for its ease of introduction and its lability under mild deprotection conditions, which is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications. This guide will detail the role of this protecting group in the context of isoguanosine chemistry, from monomer synthesis to the characterization of the final oligonucleotide product.

Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite

The successful incorporation of modified nucleosides into synthetic oligonucleotides hinges on the efficient preparation of their corresponding phosphoramidite building blocks. The following is a representative protocol for the synthesis of an N6-dialkylformamidine-protected 2'-deoxyisoguanosine phosphoramidite, adapted from procedures for similar molecules.

Experimental Protocol: Synthesis of N6-Dialkylformamidine-Protected 2'-deoxyisoguanosine Phosphoramidite

Materials:

-

2'-deoxyisoguanosine

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylformamide dimethyl acetal or Diisobutylformamide dimethyl acetal

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Pyridine, Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure:

-

Protection of the O2-position: To a solution of 2'-deoxyisoguanosine in anhydrous pyridine, add 1.5 equivalents of 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the O2-activated intermediate.

-

Protection of the N6-amino group: The O2-activated 2'-deoxyisoguanosine is dissolved in anhydrous dichloromethane. 3.0 equivalents of dimethylformamide dimethyl acetal are added, and the mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the crude product is purified by silica gel chromatography using a gradient of methanol in dichloromethane to afford N6-dimethylaminomethylidene-O2-(imidazolyl-1-carbonyl)-2'-deoxyisoguanosine.

-

5'-Hydroxyl Protection: The product from the previous step is co-evaporated with anhydrous pyridine and then dissolved in a fresh portion of anhydrous pyridine. 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) are added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with methanol, and the solvent is evaporated. The residue is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (hexanes/ethyl acetate gradient) to yield 5'-O-DMT-N6-dimethylaminomethylidene-O2-(imidazolyl-1-carbonyl)-2'-deoxyisoguanosine.

-

Phosphitylation of the 3'-Hydroxyl Group: The 5'-O-DMT protected nucleoside is dried under high vacuum and dissolved in anhydrous dichloromethane. 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) are added, followed by the dropwise addition of 1.2 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature for 2-4 hours under an inert atmosphere. The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting phosphoramidite is purified by precipitation from a concentrated dichloromethane solution into cold hexanes. The white precipitate is collected by filtration and dried under vacuum.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The core of this process is a four-step cycle that is repeated for each nucleotide addition.

Caption: Solid-phase oligonucleotide synthesis cycle.

Quantitative Data: Coupling Efficiency

| Modified Nucleoside | Protecting Group | Coupling Time (s) | Coupling Efficiency (%) |

| 2'-deoxyisoguanosine | N,N-diisobutylformamidine | ≥ 600 | > 97 |

| 2'-deoxy-5-methylisocytidine | N,N-diisobutylformamidine | Standard | > 99 |

Table 1: Coupling efficiencies of formamidine-protected iso-nucleosides in automated solid-phase synthesis. Data adapted from relevant literature[1][2].

Experimental Protocol: Automated Oligonucleotide Synthesis

Materials:

-

N6-dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Pyridine/Water)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure (performed on an automated DNA synthesizer):

-

Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling time should be extended to at least 600 seconds to ensure high efficiency.

-

Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

-

Oxidation: The oxidizing solution is added to convert the unstable phosphite triester linkage to a stable phosphate triester.

-

The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.

Deprotection and Cleavage

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The lability of the dimethylformamidine group allows for relatively mild deprotection conditions.

Caption: Post-synthesis oligonucleotide deprotection workflow.

Quantitative Data: Deprotection Conditions

The choice of deprotection reagent and conditions depends on the overall composition of the oligonucleotide. The dimethylformamidine group on guanosine exhibits distinct cleavage kinetics with different reagents.

| Protecting Group | Reagent | Temperature (°C) | Time | Notes |

| dmf-dG | Conc. NH₄OH | 55 | 2 hours | Faster than isobutyryl-dG[3]. |

| dmf-dG | Conc. NH₄OH | 65 | 1 hour | [3] |

| dmf-dG | AMA | 65 | 10 minutes | Requires acetyl-protected dC[4]. |

| dmf-dG | 0.4 M NaOH in MeOH/H₂O | Room Temp. | > 72 hours | Significantly resistant to NaOH[5]. |

| Amidine-type | Imidazolium triflate or HOBt | - | Rapid | Mild acidic deprotection[6][7]. |

Table 2: Deprotection conditions for the dimethylformamidine (dmf) protecting group.

Experimental Protocol: Deprotection

Materials:

-

Concentrated ammonium hydroxide (28-30%) or AMA (Ammonium hydroxide/40% Methylamine 1:1)

-

Oligonucleotide-bound CPG in a sealed vial

Procedure:

-

Add 1-2 mL of concentrated ammonium hydroxide or AMA solution to the vial containing the CPG.

-

Seal the vial tightly.

-

Heat the vial at 55-65°C for the time specified in Table 2 (e.g., 1 hour at 65°C for ammonium hydroxide).

-

Allow the vial to cool to room temperature.

-

Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a centrifugal evaporator.

Characterization of Isoguanosine-Containing Oligonucleotides

The purity and identity of the synthesized oligonucleotide must be confirmed. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for this purpose.

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude, deprotected oligonucleotide pellet

-

Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

-

Buffer B: 0.1 M TEAB, 50% Acetonitrile

-

C8 or C18 reverse-phase HPLC column

Procedure:

-

Dissolve the crude oligonucleotide pellet in an appropriate volume of water or Buffer A.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system equilibrated with a low percentage of Buffer B.

-

Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20-30 minutes) at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for analytical, 4 mL/min for semi-preparative).

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the major peak (the full-length product).

-

Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.

Experimental Protocol: LC-MS Analysis

Materials:

-

Purified oligonucleotide

-

Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water

-

Mobile Phase B: Methanol or Acetonitrile

-

C18 HPLC column suitable for LC-MS

Procedure:

-

Dissolve the purified oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 µM.

-

Inject a small volume (1-5 µL) onto the LC-MS system.

-

Separate the oligonucleotide using a gradient of Mobile Phase B.

-

Analyze the eluent using an electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide and confirm its identity.

Properties of Isoguanosine-Containing Oligonucleotides

The incorporation of isoguanosine into nucleic acid duplexes can significantly impact their thermodynamic stability. The melting temperature (Tm) is a key parameter used to assess this stability.

Quantitative Data: Thermal Stability

Studies on RNA duplexes have shown that the replacement of G-C base pairs with iG-iC pairs generally leads to increased thermal stability, and this effect is dependent on the neighboring base pairs.

| Nearest Neighbor Sequence (5'-3'/3'-5') | ΔΔG°₃₇ (kcal/mol) per iG-iC replacement |

| CG/GC | < 0.2 |

| GG/CC | < 0.2 |

| GC/CG | 0.6 |

Table 3: Change in free energy of duplex formation at 37°C upon replacing a G-C pair with an iG-iC pair in an RNA duplex. A more negative value indicates greater stability. Data adapted from relevant literature[8][9].

Experimental Protocol: Thermal Denaturation Studies

Materials:

-

Purified isoguanosine-containing oligonucleotide

-

Complementary strand

-

Phosphate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Anneal the isoguanosine-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the phosphate buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Place the duplex solution in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Conclusion

This compound is a valuable building block for the synthesis of modified oligonucleotides. The dimethylformamidine protecting group offers the necessary stability during solid-phase synthesis while allowing for efficient removal under mild conditions. The incorporation of isoguanosine can modulate the thermal stability of nucleic acid duplexes, providing a tool for the rational design of oligonucleotides with tailored properties for applications in therapeutics, diagnostics, and synthetic biology. The protocols and data presented in this guide offer a foundational resource for researchers working with this and related modified nucleosides.

References

- 1. ffame.org [ffame.org]

- 2. researchgate.net [researchgate.net]

- 3. Fast Deprotection [qualitysystems.com.tw]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Tautomeric Forms of Isoguanosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoguanosine (isoG), a structural isomer of guanosine, exhibits a fascinating and biologically significant tautomerism that plays a crucial role in its chemical properties and interactions within biological systems.[1][2] Unlike guanosine, the transposition of the C2 carbonyl and C6 amino groups in isoguanosine leads to a complex equilibrium of different tautomeric forms.[1][2] This technical guide provides an in-depth exploration of the tautomeric landscape of isoguanosine and its derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying principles. An understanding of these tautomeric equilibria is critical for applications in drug design, the development of expanded genetic alphabets, and the study of mutagenesis.[1][3][4][5]

The Tautomeric Landscape of Isoguanosine

Isoguanosine can exist in several tautomeric forms, primarily through keto-enol and amino-imino conversions. The relative populations of these tautomers are highly sensitive to the surrounding environment, including solvent polarity, temperature, and the local structure of DNA or RNA.[3][6][7]

Keto-Enol Tautomerism

The most well-studied tautomeric equilibrium in isoguanosine is the interconversion between the keto and enol forms at the C2 position.

-

N1-H Keto form (2-oxo-6-amino): This is the predominant form in aqueous solutions.[6]

-

Enol form (2-hydroxy-6-amino): The population of the enol tautomer increases in less polar solvents.[6]

Amino-Imino Tautomerism

In addition to keto-enol tautomerism, isoguanosine can also undergo amino-imino tautomerism at the C6 position.

-

Amino form: The standard form with an exocyclic amino group.

-

Imino form: A less common form with an exocyclic imino group.

The interplay of these tautomeric forms gives rise to multiple possible structures, with theoretical calculations suggesting at least five stable forms in the gas phase.[1] The environment, however, dramatically shifts these equilibria.[3][8] In aqueous solution, the N1H and N3H neutral tautomeric forms of isoguanine are calculated to be approximately equally populated, while the enol forms are predominant in the gas phase.[9]

Quantitative Analysis of Isoguanosine Tautomerism

The relative stability and population of isoguanosine tautomers have been investigated using both experimental and computational methods. The following tables summarize key quantitative findings from the literature.

Table 1: Solvent Effects on the Keto-Enol Equilibrium of 9-Substituted Isoguanines

| Solvent | Predominant Tautomer | Observation | Reference |

| Aqueous Medium | N(1)H, 2-keto-6-amino | Favors the more polar keto form. | [6] |

| Dioxane | Enol form | Equilibrium shifts towards the less polar enol form. | [6] |

| Carbon Tetrachloride | Enol form (10%) | [10] | |

| Aqueous Medium | Enol form (90%) | [10] |

Table 2: Calculated Relative Stabilities of Isoguanosine Tautomers

| Tautomer | Environment | Relative Energy (kcal/mol) | Method | Reference |

| syn-H1 (neutral) | Water (microsolvated) | 0 | B3LYP/IEFPCM/6-311++G(d,p) | [11] |

| anti-H1 (neutral) | Water (microsolvated) | +2.07 - +3.30 | B3LYP/IEFPCM/6-311++G(d,p) | [11] |

| syn-H1,H3 (protonated) | Water | Lowest energy | [11] | |

| Enol tautomers | Gas Phase | Predominant | DFT (B3LYP/6-31G++G) | [9] |

| N1H and N3H (neutral) | Aqueous Solution | Approximately equal population | DFT (B3LYP/6-31G++G) | [9] |

Table 3: Influence of Neighboring Bases on 2'-Deoxyisoguanosine Tautomerism in a DNA Polymerase Active Site

| 3'-Neighboring Base | Effect on Keto Tautomer Fraction | Reference |

| C | Decreases | [7] |

| G | Decreases (less than C) | [7] |

| T | Decreases (less than C and G) | [7] |

Experimental Protocols for Tautomer Characterization

The elucidation of isoguanosine's tautomeric forms relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[12][13][14]

-

Protocol Outline:

-

Dissolve the isoguanosine derivative in a suitable deuterated solvent.

-

Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.

-

Analyze chemical shifts and coupling constants to identify the major and minor tautomers. For instance, the imino proton resonance of an I-C base pair appears significantly downfield (~15 ppm) compared to a G-C base pair (~12.6 ppm).[15]

-

For quantitative analysis, integrate the signals corresponding to each tautomer.

-

Variable-temperature NMR experiments can be performed to study the thermodynamics of the equilibrium.[13][14]

-

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure between tautomers lead to distinct UV-Vis absorption spectra.[6][12]

-

Protocol Outline:

-

Prepare solutions of the isoguanosine derivative in different solvents of varying polarity.

-

Record the UV-Vis absorption spectrum for each solution.

-

Compare the spectra with those of "fixed" tautomeric models (e.g., methylated derivatives) to assign the absorption bands to specific tautomers.[6]

-

Analyze solvatochromic shifts to infer the influence of the solvent on the tautomeric equilibrium.

-

-

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify tautomers based on their characteristic vibrational modes, such as C=O and N-H stretching frequencies.[12]

Computational Chemistry

-

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of different tautomers in the gas phase and in solution.[9][14]

-

Methodology Outline:

-

Construct the 3D structures of all possible tautomers of the isoguanosine derivative.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G++G**).[9]

-

To model solvent effects, use a continuum solvation model (e.g., IEFPCM) or include explicit solvent molecules.[11]

-

Calculate the relative free energies of the tautomers to predict their equilibrium populations.

-

-

Visualization of Key Concepts

Factors Influencing Tautomeric Equilibrium

The following diagram illustrates the key factors that influence the tautomeric equilibrium of isoguanosine derivatives.

Caption: Factors influencing the keto-enol tautomeric equilibrium of isoguanosine.

Experimental Workflow for Tautomer Analysis

This diagram outlines a general experimental workflow for the characterization of isoguanosine tautomers.

Caption: A generalized workflow for the analysis of isoguanosine tautomers.

Biological and Therapeutic Implications

The tautomeric properties of isoguanosine have significant biological consequences. The ability of isoguanine, an oxidation product of adenine, to exist in different tautomeric forms is believed to contribute to its mutagenic potential.[1][4] The enol tautomer of isoguanine can mispair with thymine, potentially leading to mutations during DNA replication.[4]

Conversely, the unique hydrogen bonding patterns of isoguanosine tautomers are being exploited in synthetic biology to create artificial base pairs, such as the isoguanine-isocytosine pair, to expand the genetic alphabet.[16] In drug development, understanding the tautomeric preferences of isoguanosine-based analogs is crucial for designing molecules with specific binding properties and predictable biological activity.

Conclusion

The tautomerism of isoguanosine and its derivatives is a complex phenomenon governed by a delicate balance of intrinsic structural preferences and environmental factors. A thorough understanding of these equilibria, achieved through a combination of advanced spectroscopic and computational methods, is essential for researchers and professionals in chemistry, biology, and medicine. This knowledge is paramount for harnessing the unique properties of isoguanosine in applications ranging from the fundamental study of genetic processes to the development of novel therapeutics and synthetic biological systems.

References

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ub.edu [ub.edu]

- 4. 2'-Deoxyisoguanosine adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neighbouring bases in template influence base-pairing of isoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. mdpi.com [mdpi.com]

- 14. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. Nucleotide base - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, a key building block in the synthesis of modified oligonucleotides. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in expanding the genetic alphabet for therapeutic and diagnostic purposes.

Core Compound Data

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine is a protected nucleoside analog used in solid-phase oligonucleotide synthesis. The dimethylaminomethylidene group serves as a labile protecting group for the exocyclic amine of 2'-deoxyisoguanosine, preventing unwanted side reactions during the automated synthesis process.

| Parameter | Value |

| CAS Number | 146196-17-0 |

| Molecular Weight | 322.32 g/mol |

| Molecular Formula | C₁₃H₁₈N₆O₄ |

| Common Name | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine |

Experimental Protocols

2.1. Synthesis of the Protected Isoguanosine Phosphoramidite

The synthesis involves multiple steps, including the protection of various functional groups on the 2'-deoxyisoguanosine nucleoside, followed by phosphitylation to yield the reactive phosphoramidite monomer.

References

Commercial Suppliers and Research Applications of N6-Dimethylaminomethylidene Isoguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine is a chemically modified nucleoside that serves as a crucial building block in the synthesis of modified oligonucleotides for a variety of research and therapeutic applications. The dimethylaminomethylidene moiety acts as a protecting group for the N6 amino group of isoguanosine, facilitating its incorporation into synthetic DNA and RNA strands using standard phosphoramidite chemistry. Following oligonucleotide synthesis, this protecting group is readily removed to yield isoguanosine-containing nucleic acids.

Isoguanosine, an isomer of guanosine, possesses unique base-pairing properties, forming a stable, non-canonical base pair with isocytosine. This orthogonality to the natural A-T and G-C base pairs has made it a valuable tool in molecular biology, synthetic biology, and drug discovery. This technical guide provides an overview of the commercial availability of this compound, its properties, and detailed protocols for its use in key research applications.

Commercial Availability

Several chemical suppliers provide this compound and its deoxyribose counterpart for research purposes. These compounds are typically sold as phosphoramidites for direct use in automated oligonucleotide synthesizers.

| Supplier | Product Name | Catalog Number | Purity |

| CD BioGlyco | N6-Dimethylamino methylidene-2'-deoxyisoguanosine | X25-06-LY457 | >98% |

| Cymit Química S.L. (distributor for Targetmol ) | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | T6M2N3 | >98% |

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

The key physicochemical properties of the deprotected form, isoguanosine, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₅ | [1] |

| Molecular Weight | 283.24 g/mol | [1] |

| UV Absorbance Maxima (pH 7.4) | 293 nm, 247 nm, 206 nm | [2] |

| pKa values | 3.4 and 9.8 | [2] |

Key Research Applications of Isoguanosine

The unique properties of isoguanosine have led to its use in several key areas of research:

-

Expanded Genetic Alphabet: The ability of isoguanosine to form a stable and specific base pair with isocytosine allows for the creation of an expanded genetic alphabet. This has applications in the development of novel diagnostics and therapeutics.[3][4]

-

G-Quadruplex Formation: Isoguanosine can participate in the formation of G-quadruplex structures, which are of interest as therapeutic targets in cancer and other diseases. The substitution of guanosine with isoguanosine in G-quadruplex-forming sequences can modulate the stability and conformation of these structures.[5][6]

-

Aptamer Development: Isoguanosine can be incorporated into aptamers, which are short, single-stranded nucleic acids that bind to specific targets. The unique chemical properties of isoguanosine can enhance the binding affinity and specificity of aptamers.[7]

Experimental Protocols

Oligonucleotide Synthesis and Deprotection

This compound phosphoramidite is incorporated into oligonucleotides using standard automated DNA/RNA synthesis protocols. The deprotection of the N6-dimethylaminomethylidene group is typically achieved during the final cleavage and deprotection step of the oligonucleotide from the solid support using aqueous ammonia.

Workflow for Oligonucleotide Synthesis and Deprotection

Caption: Workflow for the synthesis and deprotection of isoguanosine-containing oligonucleotides.

Analysis of Isoguanosine-Containing G-Quadruplexes

CD spectroscopy is a rapid and informative technique to assess the overall topology of G-quadruplex structures.[2][4][8]

Protocol:

-

Sample Preparation: Dissolve the isoguanosine-containing oligonucleotide in a buffer of choice (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) to a final concentration of 5-10 µM.

-

Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to facilitate proper folding.

-

Data Acquisition: Record the CD spectrum from 320 nm to 220 nm at 25°C in a 1 cm path length quartz cuvette.

-

Data Analysis: A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex topology. A positive peak around 295 nm and a negative peak around 260 nm suggest an antiparallel topology.

UV melting studies are used to determine the thermal stability (Tₘ) of G-quadruplexes.[9][10]

Protocol:

-

Sample Preparation: Prepare the annealed oligonucleotide sample as described for CD spectroscopy.

-

Data Acquisition: Monitor the absorbance at 295 nm (characteristic of G-quadruplexes) while increasing the temperature from 20°C to 95°C at a rate of 0.5°C/minute.

-

Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex is unfolded. This is determined from the first derivative of the melting curve.

NMR provides high-resolution structural information on G-quadruplexes.[3][11][12]

Protocol:

-

Sample Preparation: Prepare a concentrated (0.5-1 mM) and highly pure sample of the annealed oligonucleotide in a suitable buffer (e.g., 10 mM potassium phosphate, 70 mM KCl, pH 7.0) in 90% H₂O/10% D₂O.

-

Data Acquisition: Acquire 1D ¹H NMR spectra to observe the imino protons, which are characteristic of G-tetrad formation and resonate between 10 and 12 ppm.

-

Structural Elucidation: For detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) to assign resonances and determine inter-proton distances, which are used to calculate the 3D structure.

Logical Relationship for G-Quadruplex Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Multidimensional G-Quadruplex Melting Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (iG) is an isomer of guanosine that can form a stable base pair with isocytosine or other modified bases. The incorporation of iG into oligonucleotides can impart unique structural and functional properties, such as enhanced thermal stability of duplexes, making it a valuable tool in various research and therapeutic applications.[1][2][3] The N6-Dimethylaminomethylidene protecting group is a labile formamidine group used to protect the exocyclic amine of isoguanosine during oligonucleotide synthesis. This protecting group is readily removed under standard deprotection conditions, making it compatible with modern automated DNA synthesis protocols.

These application notes provide a detailed protocol for the successful incorporation of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (iG-dmf) into synthetic oligonucleotides using standard phosphoramidite chemistry.

Key Reagents and Equipment

-

Phosphoramidite: 5'-Dimethoxytrityl-N6-dimethylaminomethylidene-2'-deoxyisoguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Synthesizer: An automated solid-phase oligonucleotide synthesizer.

-

Standard DNA Synthesis Reagents:

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

-

Oxidizer (Iodine/Water/Pyridine)

-

Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Deblocking Reagent (Trichloroacetic acid in Dichloromethane)

-

Anhydrous Acetonitrile

-

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Deprotection Reagents:

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v)

-

-

Purification System: HPLC (Reversed-Phase or Ion-Exchange) or Polyacrylamide Gel Electrophoresis (PAGE) system.

-

Analytical Equipment: Mass Spectrometer (ESI or MALDI-TOF), UV-Vis Spectrophotometer.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of iG-dmf Containing Oligonucleotides

This protocol outlines the steps for incorporating the iG-dmf phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer. The standard phosphoramidite synthesis cycle of detritylation, coupling, capping, and oxidation is employed.

Workflow for Oligonucleotide Synthesis:

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide production.

Methodology:

-

Phosphoramidite Preparation: Dissolve the iG-dmf phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M).

-

Synthesizer Setup: Install the iG-dmf phosphoramidite vial on a designated port on the DNA synthesizer. Program the desired oligonucleotide sequence, ensuring the correct position for iG-dmf incorporation is specified.

-

Synthesis Cycle Parameters:

-

Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the cyclical addition of each phosphoramidite, including the iG-dmf monomer, until the full-length oligonucleotide is assembled on the solid support.

-

Post-Synthesis: Once the synthesis is complete, the column containing the solid support with the bound, fully protected oligonucleotide is removed from the synthesizer.

Protocol 2: Cleavage and Deprotection

This protocol describes two methods for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone. The choice of method depends on the desired speed and the presence of other sensitive modifications in the sequence.

Workflow for Deprotection:

References

- 1. glenresearch.com [glenresearch.com]

- 2. Four-stranded DNA formed by isoguanine quartets: complex stoichiometry, thermal stability and resistance against exonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ffame.org [ffame.org]

- 5. researchgate.net [researchgate.net]

Application Notes: N6-Dimethylaminomethylidene Isoguanosine in Automated Oligonucleotide Synthesis

Introduction

N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside phosphoramidite used in automated DNA and RNA synthesis. Isoguanosine (isoG), an isomer of guanosine, offers unique base-pairing properties, forming a stable pair with isocytosine or 5-methylisocytosine, and can also pair with other bases, making it a valuable tool for expanding the genetic alphabet and developing novel therapeutic and diagnostic oligonucleotides.[1] The N6-dimethylaminomethylidene protecting group provides robust protection of the exocyclic amine during synthesis and can be removed under specific deprotection conditions. These application notes provide a detailed protocol and technical data for the successful incorporation of this compound into synthetic oligonucleotides.

Oligonucleotides incorporating isoguanosine have been shown to form remarkably stable duplexes, including parallel-stranded DNA structures, which can be more stable than corresponding oligonucleotides with standard G-C pairs.[2][3] This enhanced stability is advantageous for applications requiring high affinity, such as antisense therapeutics and diagnostics.[2][4]

Product Specifications

| Parameter | Specification |

| Product Name | 5'-O-Dimethoxytrityl-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Molecular Formula | C49H65N8O8P |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98% |

| Solution Stability | Stable in anhydrous acetonitrile |

| Recommended Activator | 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) |

| Storage | -20°C in a desiccated environment |

Key Applications

-

Expanded Genetic Alphabet: Creation of oligonucleotides with non-natural base pairs for synthetic biology and genetic research.

-

Therapeutic Oligonucleotides: Development of high-affinity antisense oligonucleotides, siRNAs, and aptamers with enhanced duplex stability.[2][4]

-

DNA Nanotechnology: Construction of novel DNA structures, including stable parallel-stranded duplexes.[3]

-

Diagnostic Probes: Design of highly specific probes for molecular diagnostics.

Experimental Protocols

Preparation of Phosphoramidite Solution

-

Allow the this compound phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration as required by the DNA/RNA synthesizer (e.g., 0.1 M).

-

Install the phosphoramidite solution on a designated port of the automated synthesizer. It is recommended to use the solution within 48 hours of preparation.

Automated Oligonucleotide Synthesis

The synthesis of oligonucleotides containing this compound follows the standard phosphoramidite chemistry cycle.[2][5][6] A standard synthesis protocol on a 1 µmol scale is provided below. Modifications may be necessary depending on the specific synthesizer and desired scale.

Automated Synthesis Cycle Parameters:

| Step | Reagent/Action | Time | Notes |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 sec | Removes the 5'-DMT protecting group from the growing oligonucleotide chain. |

| 2. Coupling | This compound phosphoramidite + Activator (0.25 M DCI) | 120-180 sec | A slightly extended coupling time is recommended to ensure high efficiency. |

| 3. Capping | Acetic Anhydride/N-Methylimidazole | 30 sec | Blocks unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Oxidizes the phosphite triester linkage to a more stable phosphate triester. |

Quantitative Performance Data (Expected):

| Parameter | Expected Value | Reference |

| Coupling Efficiency | > 99% | [6][7] |

| Overall Yield (20-mer) | > 80% (uncorrected) | Calculated based on 99% coupling efficiency |

| Purity (Crude) | Dependent on sequence length and composition | N/A |

Cleavage and Deprotection